N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 2-furylmethylamine with 1-methyl-4-formylpyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furan and pyrazole oxides.
Reduction: Conversion of the nitrophenyl group to an aminophenyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Studied for its antimicrobial and antifungal properties.
Catalysis: Employed as a catalyst in various organic reactions due to its unique structure and reactivity.
Mechanism of Action
The exact mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is not fully understood. studies suggest that it induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes involved in programmed cell death. Additionally, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(2-furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide
Uniqueness
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, nitrophenyl group, and furan moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-25-20(21(27)23-11-16-3-2-10-30-16)18(13-24-25)22-12-17-8-9-19(31-17)14-4-6-15(7-5-14)26(28)29/h2-10,12-13H,11H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGWAPQXQUIIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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